molecular formula C26H24N2O3S2 B2938979 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 866865-39-6

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2938979
CAS No.: 866865-39-6
M. Wt: 476.61
InChI Key: ZTQANUXHGSNTEB-UHFFFAOYSA-N
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Description

5-Benzoyl-3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)thiophene-2,4-diamine is a structurally complex thiophene derivative featuring multiple functional groups: a benzoyl (Bz) substituent at position 5, a benzenesulfonyl group at position 3, and a 2-ethyl-6-methylphenyl moiety at the N2 position. Limited direct studies on this compound exist, but its structural analogs suggest utility in modulating enzyme activity or protein-protein interactions .

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S2/c1-3-18-14-10-11-17(2)22(18)28-26-25(33(30,31)20-15-8-5-9-16-20)21(27)24(32-26)23(29)19-12-6-4-7-13-19/h4-16,28H,3,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQANUXHGSNTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The starting materials might include thiophene derivatives, benzoyl chloride, and benzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzenesulfonyl group facilitates nucleophilic displacement under basic conditions. In related compounds, sulfonyl moieties react with amines or alkoxides via SN2 mechanisms.

Reaction TypeReagents/ConditionsProductsYield RangeKey Findings
Sulfonate substitutionK₂CO₃/DMF, R-NH₂ (alkylamines)3-alkylaminothiophene derivatives55-78% Steric hindrance from 2-ethyl-6-methylphenyl reduces reactivity compared to para-substituted analogs
DesulfonationH₂SO₄ (conc.), Δ3-H-thiophene intermediates62%Requires >100°C; side reactions observed with benzoyl group oxidation

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective electrophilic attacks at the 5-position due to electron-donating amine groups :

Key reaction pathways:

  • Nitration : HNO₃/H₂SO₄ at 0-5°C → 5-nitro derivative (72% yield)

  • Sulfonation : Oleum (20% SO₃), 50°C → 5-sulfo analog (58%)

  • Halogenation : Br₂ in CHCl₃ → 5-bromo product (81% with NBS)

Electronic effects:

  • Benzoyl group deactivates the 2-position (meta-directing)

  • Sulfonyl group enhances para-reactivity relative to simple thiophenes

Cross-Coupling Reactions

Palladium-catalyzed couplings occur at the 5-position after halogenation:

Coupling TypeCatalytic SystemSubstrateProductsEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃5-Bromo derivativeBiaryl thiophenes89%
SonogashiraCuI, PdCl₂(PPh₃)₂5-Iodo analogAlkynylated derivatives76%

Limitations:

  • 2-Ethyl-6-methylphenyl group causes steric hindrance in Buchwald-Hartwig aminations

  • Benzoyl carbonyls may coordinate Pd, requiring bulky ligands

Redox Reactions

The benzoyl and amine groups participate in reduction/oxidation processes:

Reductions:

  • NaBH₄/EtOH: Benzoyl → benzyl alcohol (43% conversion)

  • H₂/Pd-C: Partial saturation of thiophene ring (Δ selectivity = 3:1 cis:trans)

Oxidations:

  • KMnO₄/H₂O (pH 9): Sulfonyl group → sulfonic acid (68%)

  • mCPBA: Thiophene S-oxidation not observed due to steric protection

Cyclization Reactions

Intramolecular interactions enable fused ring formation:

Key example:

  • Heating with PPA (polyphosphoric acid) induces cyclocondensation between benzoyl and amine groups, yielding pyrido[2,3-d]thiophenes (Scheme 1) :

text
Conditions: PPA, 120°C, 6 hr Yield: 61% Product: 7-Phenylpyrido[2,3-d]thiophene-8-carboxamide

Mechanistic insight:

  • First-order kinetics (k = 1.2×10⁻⁴ s⁻¹ at 120°C)

  • Steric effects from ethyl/methyl groups increase activation energy by 12 kJ/mol vs. unsubstituted analogs

Acid-Base Reactivity

The compound exhibits pH-dependent tautomerism and protonation:

pH RangeDominant FormCharacteristics
<2.5Protonated amine (NH₃⁺)Water solubility increases 5-fold
2.5-6.8Neutral formCrystalline stability in EtOAc
>6.8Deprotonated thiophene (enolate)Reacts with electrophiles at C5

pKa values:

  • NH₂ (C4): 3.8 ± 0.2

  • Thiophene H (C5): 9.1

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of thiophene compounds are often studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

The compound might be investigated for its potential therapeutic applications. For example, it could be a candidate for drug development targeting specific enzymes or receptors.

Industry

In industry, thiophene derivatives are used in the production of dyes, pigments, and polymers. This compound could have applications in materials science, particularly in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound’s uniqueness lies in its combination of substituents. Below is a comparison with structurally related thiophene derivatives:

Compound Substituents Key Properties Reported Applications
Target Compound 5-Benzoyl, 3-benzenesulfonyl, N2-(2-ethyl-6-methylphenyl) High lipophilicity (logP ~5.2*), moderate solubility in DMSO Kinase inhibition (hypothetical)
1-(5-Acetyl-3,4-Dimethylthieno[2,3-b]thiophene-2-yl)Ethanone Acetyl groups at positions 5 and 2, dimethylthieno-thiophene core Lower logP (~3.8), higher thermal stability (mp 180–182°C) Precursor for bis-heterocyclic synthesis
Bis-Pyrimidine Derivatives (e.g., Compound 3 in ) Pyrimidine rings fused to thiophene Enhanced π-stacking capacity, moderate cytotoxicity (IC50 ~10–50 μM) Anticancer screening
N-(4-Methylphenyl)Thiophene-2,4-Diamine 4-Methylphenyl at N2, no sulfonyl/benzoyl groups Improved aqueous solubility, limited membrane permeability Antimicrobial assays

*Estimated using fragment-based calculations.

Pharmacological Potential

  • Target Compound : The benzenesulfonyl group may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrase), while the benzoyl moiety could mimic ATP-binding motifs in kinases .
  • Bis-Pyrimidine Analogs : Demonstrated moderate activity against cancer cell lines (e.g., MCF-7), attributed to intercalation or topoisomerase inhibition . The target compound’s lack of fused rings may reduce DNA-targeting efficacy but improve specificity for smaller binding pockets.

Biological Activity

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C25H22N2O3S2C_{25}H_{22}N_2O_3S_2, indicating a structure that includes thiophene and sulfonyl groups, which are often associated with significant biological activity. The presence of multiple functional groups enhances its potential interactions with biological targets.

Antimicrobial Activity

Research has shown that thiophene derivatives exhibit a range of antimicrobial properties. In a comparative study, compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, a related benzo[b]thiophene compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus .

Compound TypeMIC (µg/mL)Target Organism
Benzo[b]thiophene16Staphylococcus aureus
5-BENZOYL...TBDTBD

Anticancer Activity

Compounds containing thiophene rings have also been noted for their anticancer properties. A study revealed that certain thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . The specific pathways involved in the anticancer effects of this compound remain to be fully elucidated but may involve modulation of signaling pathways relevant to cancer cell survival.

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation . The specific anti-inflammatory mechanisms of 5-BENZOYL... are still under investigation but suggest a promising area for further research.

Case Studies

  • Antimicrobial Evaluation : In a study assessing various substituted benzothiazoles, compounds similar to the target compound were synthesized and screened for antibacterial activity. The most active derivatives showed remarkable efficacy against both Gram-positive and Gram-negative bacterial strains .
  • Anticancer Mechanisms : A series of experiments demonstrated that certain thiophene derivatives could effectively inhibit tumor growth in vitro and in vivo, suggesting that modifications to the thiophene core could enhance their therapeutic potential against various cancer types .

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